molecular formula C18H14F2N2O2 B2991340 2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953251-95-1

2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2991340
CAS No.: 953251-95-1
M. Wt: 328.319
InChI Key: PAZKDSCLTDTLEH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative with the CAS Number 953251-95-1 and a molecular formula of C18H14F2N2O2 . This compound features a distinct molecular architecture that incorporates a 4-fluorophenyl group and a 5-(4-fluorophenyl)isoxazole moiety, connected by an acetamide linker . This structure combines hydrophobic elements with hydrogen-bonding capabilities, making it a valuable intermediate for diverse research applications. In chemical research, it serves as a sophisticated building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science . Its structure suggests potential for various biological investigations. Compounds with similar isoxazole and fluorophenyl scaffolds are studied for their inhibitory activity against enzymes like tyrosinase and for their interactions with other biological targets, indicating that this compound could be a candidate for developing new bioactive molecules . The synthesis of this compound typically involves the formation of the isoxazole ring followed by amidation to establish the final acetamide linkage . This product is intended for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKDSCLTDTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a derivative of isoxazole, which has garnered interest in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F2N2OC_{17}H_{16}F_2N_2O, with a molecular weight of approximately 306.32 g/mol. The structure features a fluorophenyl group and an isoxazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit various biological effects, particularly in antimicrobial and anticancer activities. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

Studies have shown that isoxazole derivatives can possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM

These results indicate that modifications in the structure, such as the presence of fluorine atoms, can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Research has indicated that certain isoxazole derivatives can inhibit fungal growth effectively.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

These findings suggest that the compound may be beneficial in treating fungal infections, particularly those caused by resistant strains .

Anticancer Potential

The anticancer properties of isoxazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study conducted on a series of isoxazole derivatives revealed that compounds with similar structural characteristics to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .

The biological activities of isoxazole derivatives are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition: Many isoxazoles act as inhibitors of enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Receptor Modulation: Some compounds may modulate receptors involved in cancer cell proliferation.
  • Oxidative Stress Induction: Certain derivatives induce oxidative stress, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Structural Differences Implications
2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide Dual 4-fluorophenyl groups C₁₉H₁₅F₂N₂O₂ (inferred) ~342 (estimated) Symmetric fluorophenyl substitution on isoxazole and acetamide Enhanced lipophilicity and potential for π-π stacking in target binding .
4-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7f) Pyridinylmethyl and aniline groups C₂₁H₁₆FN₃O 345.4 Pyridine ring replaces acetamide; aniline linker Lower synthetic yield (14%) suggests steric or electronic challenges .
2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide 3-Methoxyphenyl on isoxazole C₁₉H₁₇FN₂O₃ 340.3 Methoxy group introduces polarity; asymmetric substitution Improved solubility but reduced metabolic stability due to O-demethylation risk .
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide Benzofuran and thioether groups C₂₀H₁₅FN₂O₃S 382.4 Benzofuran and sulfur atoms increase steric bulk and lipophilicity Potential for enhanced target selectivity but higher cytotoxicity risk .
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro and sulfamoyl groups C₁₃H₁₁ClN₃O₄S 340.8 Chlorine and sulfonamide substituents Higher reactivity and potential toxicity; broader enzyme inhibition .

Key Observations:

Fluorine Substitution: The dual 4-fluorophenyl groups in the target compound likely enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., methoxy or chloro derivatives) due to fluorine’s electronegativity and resistance to oxidation .

Heterocyclic Modifications : Replacing the isoxazole with oxadiazole (as in ) or benzofuran () alters electronic properties and steric bulk, impacting target engagement and pharmacokinetics.

Functional Group Effects : Sulfamoyl and chloro groups () increase molecular polarity and reactivity but may compromise selectivity or safety profiles.

Research Findings and Trends

  • Synthetic Challenges : The low yield (14%) of pyridinylmethyl analog 7f highlights the difficulty in modifying the acetamide side chain, likely due to steric hindrance or competing reactions .
  • Biological Activity : Sulfur-containing analogs (e.g., ) show increased molecular weight and lipophilicity, which may improve membrane permeability but raise toxicity concerns .
  • Structural Optimization : The target compound’s symmetric fluorination contrasts with asymmetric analogs (e.g., 3-methoxyphenyl in ), suggesting a balance between solubility and metabolic stability for drug-like properties .

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